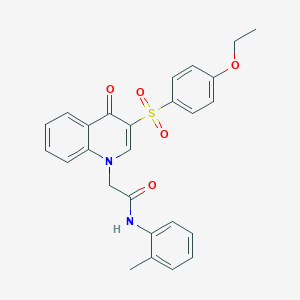

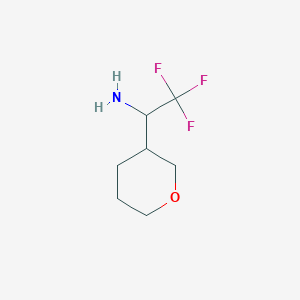

![molecular formula C13H12O5 B2879303 [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 35679-93-7](/img/structure/B2879303.png)

[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with the linear formula C13H12O5 . It has a molecular weight of 248.238 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, High-Resolution Mass Spectrometry (HRMS), Electron Impact Mass Spectrometry (EIMS), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Proton Nuclear Magnetic Resonance (^1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (^13C-NMR) can be used .Scientific Research Applications

Antimicrobial Activity

- Compounds derived from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid show significant antimicrobial activity. This includes the synthesis of various Schiff's bases and other derivatives which have been studied for their potential as antimicrobial agents (Čačić et al., 2006).

Synthesis of Thiazolidin-4-ones

- (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid is used as a precursor for synthesizing thiazolidin-4-ones. These compounds are prepared by condensation with different aromatic aldehydes and have potential applications in medicinal chemistry (Čačić et al., 2009).

Synthesis of Furochromen Derivatives

- Novel methods for synthesizing furochromen derivatives, which have potential applications in various fields of chemistry and pharmacology, have been developed. This involves multicomponent condensation reactions (Lichitsky et al., 2021).

Antineoplastic Activity

- Derivatives of 2-oxo-2H-chromen, like 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene, have been synthesized and evaluated for their antineoplastic activities. This indicates a potential application in cancer research (Gašparová et al., 2013).

Photoactive Cellulose Derivatives

- Cellulose derivatives incorporating chromene moieties have been synthesized. These water-soluble photoactive derivatives show potential for smart material design due to their light-triggered photodimerization properties (Wondraczek et al., 2012).

Novel Chromene Compounds from Natural Sources

- New chromene compounds, like acetic acid 2R-(4,8-dimethylnona-3,7-dienyl)-8-hydroxy-2-methyl-2H-chromen-6-yl ester, have been isolated from natural sources such as fruiting bodies of Chroogomphus rutilus. Some of these compounds exhibit cytotoxicity against various cell lines (Luo et al., 2015).

properties

IUPAC Name |

2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-8(2)13(16)18-11-5-9(3-4-10(7)11)17-6-12(14)15/h3-5H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGNOTZDXBJUJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

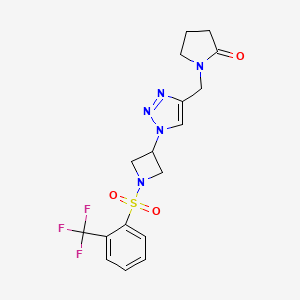

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2879223.png)

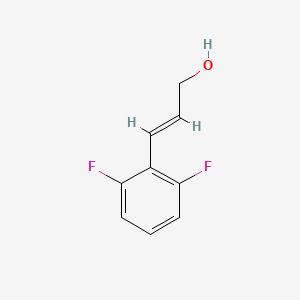

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2879228.png)

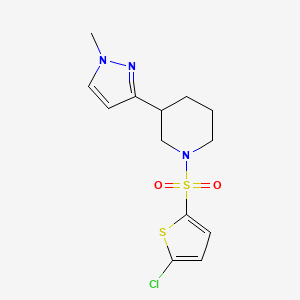

![2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2879230.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2879236.png)

![N-[(1-benzyl-3-phenylpyrazol-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2879238.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2879240.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2879242.png)